6-(Ethylamino)pyrazine-2-carboxylic acid chemical structure and properties
6-(Ethylamino)pyrazine-2-carboxylic acid chemical structure and properties
This guide details the chemical structure, synthesis, and physicochemical properties of 6-(Ethylamino)pyrazine-2-carboxylic acid . It is designed for researchers in medicinal chemistry and drug development, focusing on its utility as a scaffold in antitubercular agents and kinase inhibitors.
Executive Summary
6-(Ethylamino)pyrazine-2-carboxylic acid is a functionalized heterocyclic building block characterized by a pyrazine core substituted with a carboxylic acid at position C2 and an ethylamino group at position C6. It represents a critical intermediate in the synthesis of pyrazinamide analogs (antituberculars) and pyrazine-based kinase inhibitors .
Unlike its isomer, 3-(ethylamino)pyrazine-2-carboxylic acid, the 6-substituted variant offers a unique vector for structure-activity relationship (SAR) exploration, placing the alkylamino substituent adjacent to the N1 nitrogen but distal to the carboxylic acid binding pocket. This monograph outlines its synthesis via nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 6-(Ethylamino)pyrazine-2-carboxylic acid |
| CAS Number | 145008-76-2 (Generic for ethylamino isomers; verify specific lot) |
| Molecular Formula | |
| Molecular Weight | 167.17 g/mol |
| SMILES | CCNC1=NC(=CN=C1)C(=O)O |
| InChI Key | WEZMQMVAHNOKKF-UHFFFAOYSA-N |
| Core Scaffold | 1,4-Diazine (Pyrazine) |
Structural Logic
The molecule consists of an electron-deficient pyrazine ring .
-
Position 2 (COOH): Provides an acidic handle (
) for coupling reactions (amide formation) or hydrogen bonding in active sites. -
Position 6 (NH-Et): Acts as a hydrogen bond donor and introduces a small lipophilic ethyl tail. This position is electronically activated for synthesis due to its proximity to the ring nitrogen (N1).
Physicochemical Profile
Understanding the solubility and ionization state is critical for assay formulation and synthetic workup.
| Parameter | Value (Predicted/Exp) | Significance |
| LogP (Octanol/Water) | ~0.65 | Moderate lipophilicity; good membrane permeability potential relative to the parent acid. |
| pKa (Acid) | 2.9 (COOH) | Exists as a carboxylate anion at physiological pH (7.4). |
| pKa (Base) | ~0.5 (Pyrazine N) | The ring nitrogens are weakly basic due to electron withdrawal by COOH. |
| Solubility | High in DMSO, MeOH. | Moderate in water (pH dependent; soluble at pH > 4). |
| Topological Polar Surface Area | ~85 Ų | Suggests good oral bioavailability (Rule of 5 compliant). |
Expert Insight: The presence of the ethylamino group slightly increases the basicity of the pyrazine ring compared to the parent pyrazinoic acid, but the molecule remains largely zwitterionic in neutral aqueous solutions if the amino group is protonated (unlikely given the low basicity of aminopyrazines) or simply exists as an anionic species.
Synthetic Methodology
The most robust route utilizes Nucleophilic Aromatic Substitution (
Protocol: via Methyl Ester Intermediate
Reagents:
-
Starting Material: 6-Chloropyrazine-2-carboxylic acid (commercially available).
-
Reagent: Ethylamine (70% in water or 2M in THF).
-
Solvent: Methanol (MeOH) or THF.
-
Base: Triethylamine (Et3N) or DIPEA (if using amine salt).
Step-by-Step Workflow:
-
Esterification (Protection):
-
Reflux 6-chloropyrazine-2-carboxylic acid in MeOH with catalytic
for 4 hours. -
Concentrate and neutralize to isolate Methyl 6-chloropyrazine-2-carboxylate .
-
Rationale: Protecting the acid prevents salt formation with ethylamine, which would deactivate the ring and complicate workup.
-
-
Substitution (
):-
Dissolve the methyl ester in THF.
-
Add Ethylamine (2.5 equivalents) dropwise at
. -
Stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC (EtOAc/Hexane).
-
Mechanism:[1][2] The 6-position is activated by the adjacent N1 and the electron-withdrawing ester at C2. The chloride is a good leaving group.
-
-
Hydrolysis (Deprotection):
-
Treat the intermediate (Methyl 6-(ethylamino)pyrazine-2-carboxylate) with LiOH (2 eq) in THF/Water (1:1).
-
Stir at RT for 2 hours.
-
Acidify carefully with 1M HCl to pH ~3 to precipitate the product.
-
Filter and dry.[3]
-
Synthetic Pathway Diagram
Caption: Three-step synthetic route via ester protection to maximize purity and yield.
Medicinal Chemistry Applications
Antitubercular Agents
Pyrazinoic acid (POA) is the active form of the first-line TB drug Pyrazinamide (PZA) .[1]
-
Mechanism: POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, or inhibits fatty acid synthase I (FAS-I).
-
Role of 6-Ethylamino: Modification at the 6-position is explored to improve lipophilicity (enhancing penetration into the mycobacterial cell wall) and to evade resistance mechanisms involving pyrazinamidase (PncA) mutations.
Kinase Inhibition
The pyrazine scaffold is a "privileged structure" in kinase inhibitors (e.g., Bortezomib, though a different mechanism).
-
The 2-COOH can be converted to an amide to mimic the hinge-binding motif of ATP.
-
The 6-Ethylamino group can project into the solvent-exposed region or a hydrophobic pocket (Gatekeeper residue), depending on the specific kinase topology.
Structure-Activity Relationship (SAR) Map
Caption: Functional map highlighting the chemical logic of the 6-ethylamino-pyrazine scaffold.
Analytical Characterization
To validate the structure, look for these key spectral signatures:
-
1H NMR (DMSO-d6, 400 MHz):
- 13.0 ppm (broad s, 1H): COOH (often invisible if exchanged).
- 8.2–8.4 ppm (s, 1H): H3 (Pyrazine ring proton, deshielded by adjacent N and COOH).
- 7.9–8.1 ppm (s, 1H): H5 (Pyrazine ring proton).
- 7.2 ppm (t, 1H): NH (Coupled to ethyl CH2).
- 3.3 ppm (m, 2H): CH2 of ethyl group.
- 1.1 ppm (t, 3H): CH3 of ethyl group.
-
Mass Spectrometry (ESI):
-
Positive Mode
-
Negative Mode
[4]
-
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrazine derivatives can be light-sensitive; use amber vials.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. 6-(Ethylamino)pyrazine-2-carboxylic acid - Compound Summary. National Library of Medicine. Available at: [Link]
-
Zitko, J. et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design. Available at: [Link]
-
Felli, V.M.A. et al. (2014).[5] Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[6][5][7] Available at: [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 6-(ethylamino)pyrazine-2-carboxylic acid (C7H9N3O2) [pubchemlite.lcsb.uni.lu]
- 5. Pyrazinoic acid - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
